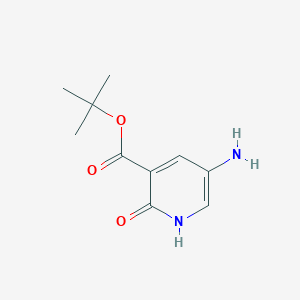
tert-Butyl 5-amino-2-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-amino-2-hydroxynicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a nicotinic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-2-hydroxynicotinate typically involves the esterification of 5-amino-2-hydroxynicotinic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency.
化学反応の分析
Types of Reactions
tert-Butyl 5-amino-2-hydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of tert-Butyl 5-nitro-2-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinates depending on the substituent introduced.
科学的研究の応用
tert-Butyl 5-amino-2-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl 5-amino-2-hydroxynicotinate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
tert-Butyl 5-amino-2-methoxynicotinate: Similar structure but with a methoxy group instead of a hydroxyl group.
tert-Butyl 5-nitro-2-hydroxynicotinate: Contains a nitro group instead of an amino group.
tert-Butyl 5-amino-2-chloronicotinate: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
tert-Butyl 5-amino-2-hydroxynicotinate is unique due to the presence of both an amino and a hydroxyl group, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
tert-butyl 5-amino-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-4-6(11)5-12-8(7)13/h4-5H,11H2,1-3H3,(H,12,13) |
InChIキー |
MZARITLEWXVDAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=CNC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


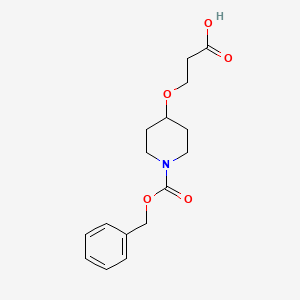
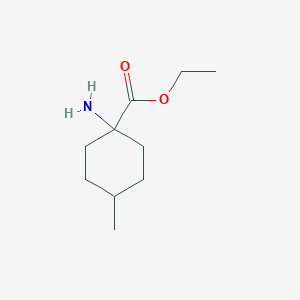
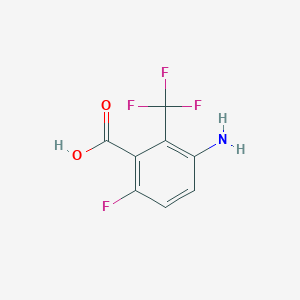
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

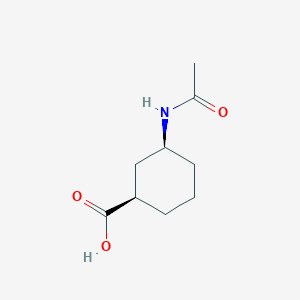
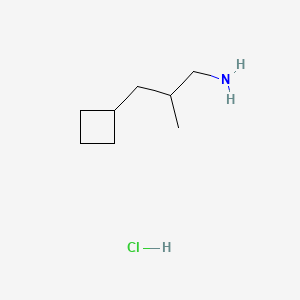
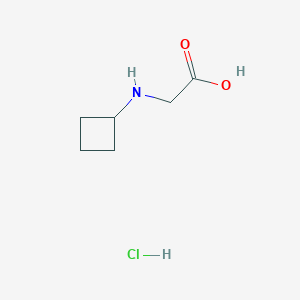
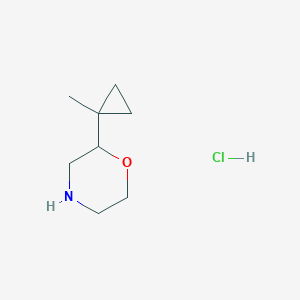
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
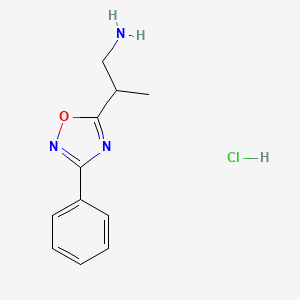
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
